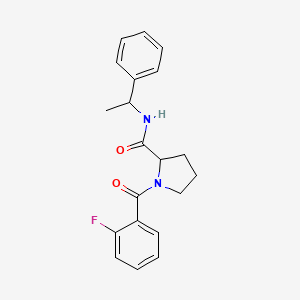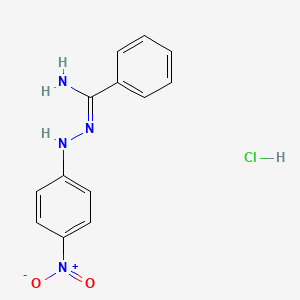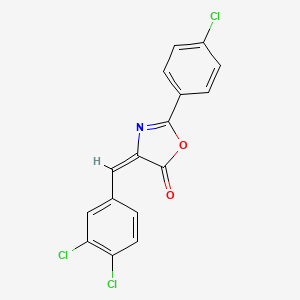
1-(2-fluorobenzoyl)-N-(1-phenylethyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of proline derivatives and is commonly referred to as FPPP.
Wirkmechanismus
The mechanism of action of FPPP is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are responsible for pain perception and reward. FPPP has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways. This results in the inhibition of pain signaling and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
FPPP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models. FPPP has also been shown to improve cognitive function and memory retention. Additionally, FPPP has been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPPP in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using FPPP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for FPPP research. One area of interest is the development of FPPP-based drugs for the treatment of pain and inflammation. Another area of interest is the potential use of FPPP as a cognitive enhancer. Additionally, FPPP has shown promise as an anti-tumor agent, and further research in this area could lead to the development of new cancer treatments. Overall, FPPP has a wide range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential uses.
Synthesemethoden
The synthesis of FPPP involves the reaction of 2-fluorobenzoyl chloride with N-(1-phenylethyl)prolinamide in the presence of a base. The reaction takes place at room temperature and yields FPPP as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
FPPP has been extensively studied for its potential therapeutic properties. It has been found to have analgesic, anti-inflammatory, and anti-tumor effects. FPPP has also been shown to improve cognitive function and memory retention in animal models. Due to its unique chemical structure, FPPP has the potential to be developed into a drug for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(2-fluorobenzoyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14(15-8-3-2-4-9-15)22-19(24)18-12-7-13-23(18)20(25)16-10-5-6-11-17(16)21/h2-6,8-11,14,18H,7,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPQIXUWABIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(1-phenylethyl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)
![methyl 1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6047562.png)



![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)
![N,N-dimethyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]aniline](/img/structure/B6047599.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)
hydrazone](/img/structure/B6047610.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6047642.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)